Physicochemical Profiling and Synthetic Utility of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol
Physicochemical Profiling and Synthetic Utility of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, chiral halopyridines serve as indispensable architectural scaffolds. (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7) is a highly versatile building block that combines the robust reactivity of an aryl bromide with the precise spatial orientation of a chiral secondary alcohol. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed to equip medicinal chemists with the mechanistic insights necessary for successful downstream application.
Physicochemical Properties & Structural Dynamics
Understanding the intrinsic physical and thermodynamic properties of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol is critical for optimizing purification, chromatography, and reaction conditions. The data below synthesizes predictive and empirical metrics standard for this scaffold .
Quantitative Physicochemical Profile
| Property | Value / Specification | Mechanistic Implication |
| CAS Registry Number | 139163-64-7 | Identifies the specific (1R) enantiomer . |
| Molecular Formula | C₇H₈BrNO | Dictates a molecular weight of 202.05 g/mol , ideal for FBDD. |
| SMILES String | CC1=CC=C(Br)N=C1 | Confirms the (R)-configuration at the benzylic carbon. |
| Boiling Point | 311.8 ± 27.0 °C (Predicted) | High BP indicates strong intermolecular hydrogen bonding via the -OH group. |
| Density | 1.555 ± 0.06 g/cm³ (Predicted) | High density is driven by the heavy bromine atom. |
| pKa (Conjugate Acid) | ~1.0 – 1.5 (Estimated) | Drastically reduced basicity compared to unsubstituted pyridine (pKa ~5.2). |
| LogP (Lipophilicity) | ~1.9 (Estimated) | Optimal balance of aqueous solubility and membrane permeability. |
Mechanistic Causality of Acid-Base Behavior
The pKa of the pyridine nitrogen in this compound is exceptionally low (~1.0–1.5). This is driven by the strong electron-withdrawing inductive effect (-I effect) of the bromine atom located at the C6 (ortho) position. The highly electronegative halogen pulls electron density away from the nitrogen through the sigma-bond framework, rendering the sp2 lone pair significantly less available for protonation. Practical Insight: Because of this low basicity, the compound will not readily form stable salts with weak organic acids, and it exhibits minimal tailing on standard un-modified silica gel during flash chromatography.
Chemical Reactivity & Mechanistic Pathways
The orthogonal reactivity of (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol allows for selective modifications without compromising the stereochemical fidelity of the molecule.
-
C6-Position (Electrophilic Core): The C-Br bond is highly activated toward oxidative addition by Palladium(0) or Nickel(0) catalysts due to the electron-deficient nature of the pyridine ring.
-
C1'-Position (Chiral Center): The (1R) secondary alcohol can act as a nucleophile (e.g., in etherification) or undergo stereospecific inversion to the (1S) enantiomer via Mitsunobu conditions.
Figure 1: Synthetic workflow and derivatization pathways for the (1R) enantiomer.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to confirm both mechanism and success before proceeding to subsequent synthetic steps.
Protocol 1: Enantiomeric Purity Determination via Chiral HPLC
Validating the enantiomeric excess (ee) is critical before utilizing the compound in stereosensitive API synthesis.
-
Step 1: System Preparation. Equip an HPLC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Step 2: Mobile Phase Formulation. Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas thoroughly.
-
Step 3: Self-Validation (System Suitability). Inject a racemic standard of 1-(6-Bromopyridin-3-yl)ethan-1-ol.
-
Causality Check: You must observe baseline resolution ( Rs>1.5 ) of the two enantiomeric peaks. The chiral stationary phase separates the enantiomers via differential hydrogen bonding and π−π stacking. If baseline resolution is not achieved, the system cannot reliably detect a minor (1S) impurity.
-
-
Step 4: Sample Analysis. Inject the (1R) sample at 1.0 mL/min flow rate, monitoring UV absorbance at 254 nm. Calculate the %ee based on peak area integration.
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol couples an aryl boronic acid to the C6 position while intentionally leaving the (1R)-alcohol unprotected.
-
Step 1: Reagent Assembly. In a rigorously dried Schlenk flask, combine (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).
-
Step 2: Catalyst Addition. Add Pd(dppf)Cl2 (0.05 equiv).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and suppressing unwanted dehalogenation side-reactions.
-
-
Step 3: Solvent & Reaction. Suspend the mixture in a degassed 1,4-Dioxane / H2O (4:1) solvent system. Heat to 80 °C for 4-6 hours under a nitrogen atmosphere.
-
Step 4: Self-Validation (In-Process Control). Monitor the reaction via LC-MS.
-
Causality Check: The successful chemoselective reaction is validated by the disappearance of the starting material mass ( [M+H]+≈202/204 ) and the appearance of the product mass, without the formation of a [M−2] ketone byproduct. The absence of the ketone confirms that the mild Na2CO3 base prevented the oxidation of the unprotected secondary alcohol.
-
Applications in Medicinal Chemistry
Derivatives of 6-bromopyridines are heavily utilized in the synthesis of kinase inhibitors. For instance, substituting the bromine with various amine or aryl groups via Buchwald-Hartwig or Suzuki couplings has led to the discovery of highly potent Cyclin-Dependent Kinase (CDK) 4/6 inhibitors . The (1R)-hydroxyethyl moiety specifically acts as a critical hydrogen-bond donor/acceptor motif that interacts with the ATP-binding pocket of target kinases, enhancing both binding affinity and target selectivity.
References
-
Journal of Medicinal Chemistry. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates." ACS Publications. URL: [Link]
